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Introduction
Tumor protein, translationally-controlled 1 (Tpt1), also known as TCTP, is a highly conserved,

multifunctional protein implicated in a myriad of cellular processes including growth,

proliferation, apoptosis, and metabolism.[1][2] Its overexpression is frequently observed in

various human cancers, correlating with poor patient outcomes and chemoresistance.[3][4][5]

Tpt1 exerts its influence through complex signaling networks, notably the PI3K/Akt/mTOR and

p53 pathways.[6][7][8] Consequently, Tpt1 has emerged as a compelling target for therapeutic

intervention. CRISPR-Cas9 mediated gene knockout offers a precise and powerful tool to

investigate the functional roles of Tpt1 and validate it as a drug target.

These application notes provide detailed protocols for the CRISPR-Cas9 mediated knockout of

Tpt1 in mammalian cells, methods for validating the knockout, and assays to quantify the

resulting phenotypic changes.

I. Signaling Pathways Involving Tpt1
Tpt1 is a central node in cellular signaling, primarily exerting pro-survival and anti-apoptotic

effects. Its key interactions are with the p53 and PI3K/Akt/mTOR pathways.

A. Tpt1 and the p53 Feedback Loop
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Tpt1 and the tumor suppressor p53 are engaged in a reciprocal negative feedback loop. Tpt1

promotes the degradation of p53, while p53 transcriptionally represses Tpt1.[3] This interaction

is critical in determining cell fate in response to stress.
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Tpt1 and p53 reciprocal negative feedback loop.

B. Tpt1 and the PI3K/Akt/mTOR Pathway
Tpt1 is a positive regulator of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell

growth, proliferation, and survival.[7][8] Tpt1 can activate this pathway, leading to the

phosphorylation of downstream targets that promote protein synthesis and inhibit apoptosis.[8]

[9][10]
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Tpt1 regulation of the PI3K/Akt/mTOR pathway.

II. Experimental Protocols
A. CRISPR-Cas9 Mediated Knockout of Tpt1
This protocol describes the generation of Tpt1 knockout cell lines using the CRISPR-Cas9

system, exemplified with the human colorectal carcinoma cell line HCT116.

1. sgRNA Design and Vector Construction

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1232473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sgRNA Design: Design at least two sgRNAs targeting an early exon of the TPT1 gene to

increase the likelihood of generating a loss-of-function frameshift mutation.[11] Use online

design tools (e.g., CHOPCHOP, Synthego) to identify sgRNA sequences with high on-target

scores and low off-target potential.[12] The target sequence should be immediately upstream

of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes

Cas9).[11]

Example Validated sgRNA Target Sequences for Human TPT1 (Note: Validation in your

specific cell line is recommended):

sgRNA1: AGAGTCTCTCAGCTGGTACA[13]

sgRNA2: (Sequence to be designed and validated)

Vector Selection: Utilize an all-in-one lentiviral vector expressing both Cas9 and the sgRNA

(e.g., lentiCRISPRv2). This system allows for efficient delivery into a wide range of cell types

and subsequent selection of transduced cells.[14]

Cloning: Synthesize and anneal complementary oligonucleotides encoding the sgRNA

sequence and ligate them into the BsmBI-digested lentiCRISPRv2 plasmid. Verify the

insertion by Sanger sequencing.

2. Lentivirus Production and Transduction

Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral

vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection

reagent.

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection,

filter through a 0.45 µm filter, and concentrate if necessary.

Transduction: Transduce HCT116 cells with the lentiviral particles at a low multiplicity of

infection (MOI) to ensure single viral integration per cell.

3. Selection and Clonal Isolation
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Puromycin Selection: Two days post-transduction, select for successfully transduced cells by

adding puromycin to the culture medium. The optimal concentration of puromycin should be

determined beforehand with a kill curve.

Single-Cell Cloning: After selection, isolate single cells into 96-well plates by limiting dilution

or fluorescence-activated cell sorting (FACS) to generate clonal cell lines.

Experimental Workflow Diagram
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CRISPR-Cas9 knockout workflow for Tpt1.
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B. Validation of Tpt1 Knockout
1. Western Blot Analysis

Confirm the absence of Tpt1 protein expression in the clonal cell lines.

Protein Extraction: Lyse wild-type (WT) and potential knockout (KO) HCT116 cells with RIPA

buffer supplemented with protease inhibitors.[4] Determine protein concentration using a

BCA assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide

gel and transfer to a PVDF membrane.[1][15]

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature.[1] Incubate with a primary antibody against Tpt1 (e.g., Abcam ab133568)

overnight at 4°C.[4] Wash the membrane and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a

loading control.

2. Genomic DNA Sequencing

Identify the specific indel mutations in the TPT1 gene.

Genomic DNA Extraction: Isolate genomic DNA from WT and KO cell clones.

PCR Amplification: Amplify the region of the TPT1 gene targeted by the sgRNA using specific

primers.

Sequencing: Purify the PCR product and send for Sanger sequencing. Analyze the

sequencing chromatograms for frameshift-inducing insertions or deletions. For a more

comprehensive analysis of the mutations, Next-Generation Sequencing (NGS) can be

employed.

III. Phenotypic Assays and Data Presentation
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Evaluate the functional consequences of Tpt1 knockout. Present all quantitative data in tables

for clear comparison.

A. Cell Proliferation Assay
Methodology (MTT Assay):

Seed 2 x 104 WT and Tpt1 KO HCT116 cells per well in a 96-well plate.[16]

At 24, 48, and 72-hour time points, add 20 µL of MTT solution (5 mg/mL) to each well and

incubate for 4 hours at 37°C.[16]

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]

Measure the absorbance at 570 nm using a microplate reader.[16]

Data Presentation:

Cell Line
24h (Absorbance ±
SD)

48h (Absorbance ±
SD)

72h (Absorbance ±
SD)

HCT116 WT [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 1 [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 2 [Insert Data] [Insert Data] [Insert Data]

B. Apoptosis Assay
Methodology (Annexin V-FITC/PI Staining):

Seed 1 x 106 WT and Tpt1 KO HCT116 cells per well in 6-well plates.[16]

After 48 hours, harvest the cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium

Iodide (PI) for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis

(Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[17]

Data Presentation:

Cell Line
Early Apoptosis
(%) ± SD

Late Apoptosis (%)
± SD

Total Apoptosis (%)
± SD

HCT116 WT [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 1 [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 2 [Insert Data] [Insert Data] [Insert Data]

C. Cell Migration Assay
Methodology (Wound Healing Assay):

Grow WT and Tpt1 KO HCT116 cells to confluence in 6-well plates.

Create a uniform scratch in the cell monolayer using a sterile pipette tip.

Wash with PBS to remove detached cells and add fresh medium.

Capture images of the scratch at 0 and 24 hours.

Measure the wound area at both time points and calculate the percentage of wound

closure.

Data Presentation:

Cell Line
Initial Wound Area
(µm²) ± SD

Final Wound Area
(µm²) ± SD

Wound Closure (%)
± SD

HCT116 WT [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 1 [Insert Data] [Insert Data] [Insert Data]

Tpt1 KO Clone 2 [Insert Data] [Insert Data] [Insert Data]
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D. Cell Invasion Assay
Methodology (Transwell Invasion Assay):

Coat the upper chamber of a Transwell insert with Matrigel.

Seed 4,000 WT and Tpt1 KO HCT116 cells in serum-free medium in the upper chamber.

[18]

Add medium containing 20% FBS to the lower chamber as a chemoattractant.[18]

After 12-24 hours, remove the non-invading cells from the upper surface of the membrane.

Fix and stain the invading cells on the lower surface with 0.1% crystal violet.[18]

Count the number of invaded cells in several microscopic fields.

Data Presentation:

Cell Line Number of Invaded Cells per Field ± SD

HCT116 WT [Insert Data]

Tpt1 KO Clone 1 [Insert Data]

Tpt1 KO Clone 2 [Insert Data]

IV. Conclusion
The methodologies and assays detailed in these application notes provide a comprehensive

framework for the successful knockout of Tpt1 using CRISPR-Cas9 and the subsequent

functional characterization of the knockout cell lines. The structured presentation of quantitative

data will facilitate the clear interpretation of results and a robust evaluation of Tpt1 as a

potential therapeutic target in drug development programs.
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To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9
Mediated Knockout Studies of Tpt1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232473#crispr-cas9-mediated-knockout-studies-
involving-tptpt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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